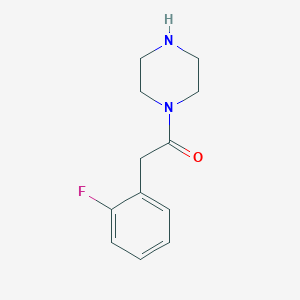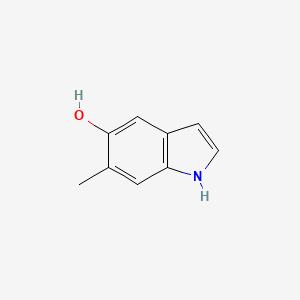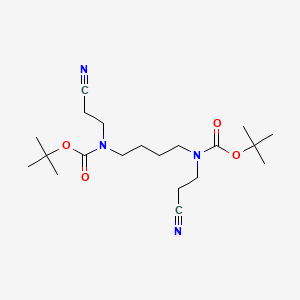
Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate)
Vue d'ensemble
Description
Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) is a chemical compound with the CAS Number: 194808-59-8 . It has a molecular weight of 394.51 . The IUPAC name for this compound is di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) .
Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique
Polyurea/Polyurethane Synthesis
This compound has been used as a monomer in the isocyanate-free approach to polyurea/urethane synthesis . This approach is significant because it avoids the use of isocyanates, which are hazardous substances commonly used in traditional polyurea/polyurethane synthesis .
Step-Growth Polymerization
The compound plays a role in step-growth polymerization , a type of polymerization in which the growth of polymer chains proceeds through the stepwise reaction between functional groups of monomers .
Waterborne Polyurethane Dispersions and Coatings
It has been used in the development of waterborne polyurethane dispersions and coatings . These are environmentally friendly alternatives to solvent-based polyurethanes and are used in a wide range of applications, including automotive coatings, industrial finishes, and architectural coatings .
Molecular Weight Control
The compound can be used in the control of molecular weight in polymerization processes . Controlling the molecular weight of a polymer is crucial as it influences the physical properties of the final product .
Crosslinking and Network Formation
It has been used in crosslinking and network formation in polymers . Crosslinking is a process that can alter the physical properties of a polymer, improving its strength, stability, and resistance to environmental factors .
Internal Dispersing Agent
The compound can act as an internal dispersing agent . Dispersing agents are additives used to improve the separation of particles, preventing clumping or agglomeration .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-[4-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O4/c1-19(2,3)27-17(25)23(15-9-11-21)13-7-8-14-24(16-10-12-22)18(26)28-20(4,5)6/h7-10,13-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGMQGBTCUVDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCN(CCC#N)C(=O)OC(C)(C)C)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



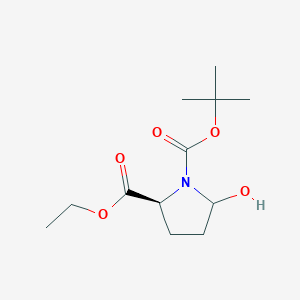

![Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl](/img/structure/B3113256.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B3113270.png)


![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3113279.png)
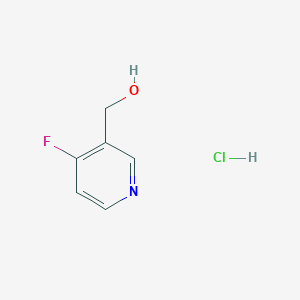
![Tert-butyl 4-[(5-bromopyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B3113295.png)
![2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3113313.png)
